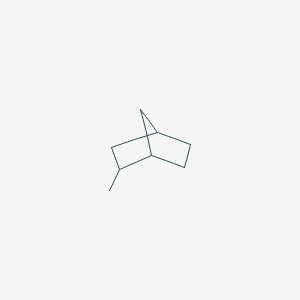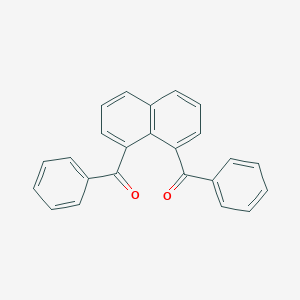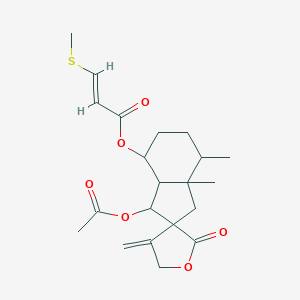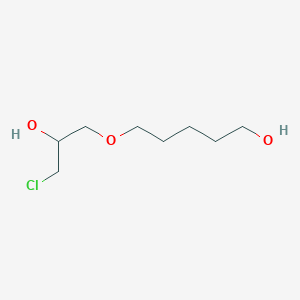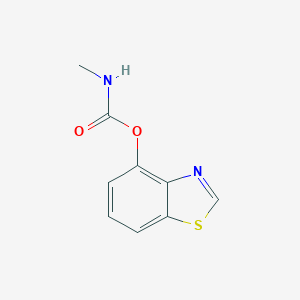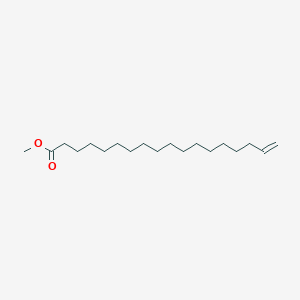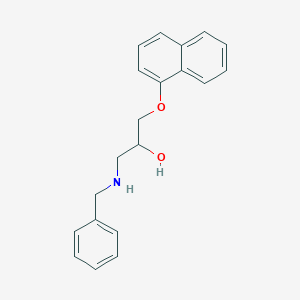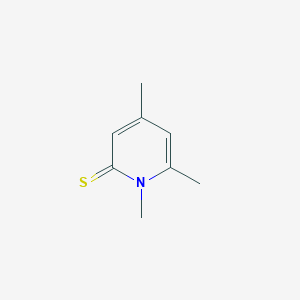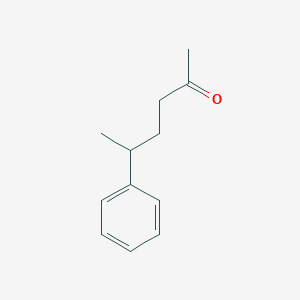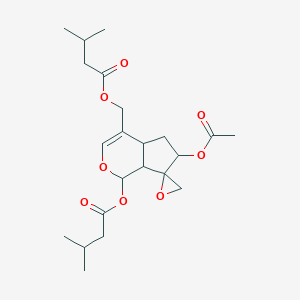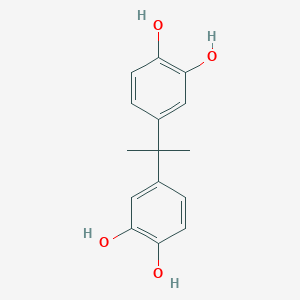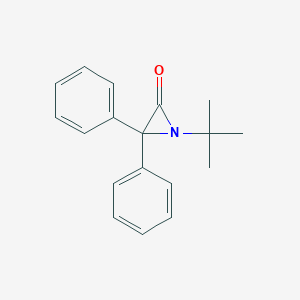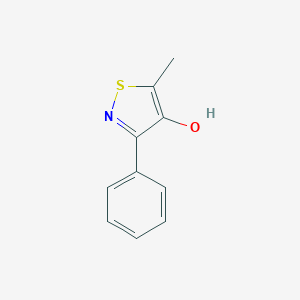
Veralkamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Veralkamine is a natural product that has been isolated from the marine sponge Verongula rigida. It has been found to exhibit various biological activities such as anti-inflammatory, anticancer, and antifungal properties. The compound has attracted considerable attention from the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of Veralkamine is not fully understood. However, it is believed to work through the inhibition of various enzymes and signaling pathways. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Veralkamine has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Efectos Bioquímicos Y Fisiológicos
Veralkamine has been found to have various biochemical and physiological effects. The compound has been shown to reduce the production of reactive oxygen species (ROS), which are known to cause oxidative damage to cells. Veralkamine has also been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that degrade extracellular matrix proteins. Furthermore, Veralkamine has been found to induce apoptosis in cancer cells by activating caspase enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of Veralkamine is its potential therapeutic applications. The compound has been found to exhibit various biological activities and has the potential to be developed into a drug. However, the low yield of the compound from natural sources and the complexity of its synthesis are limitations that need to be overcome. Furthermore, the mechanism of action of Veralkamine is not fully understood, which limits its potential applications.
Direcciones Futuras
There are several future directions for the study of Veralkamine. Further research is needed to understand the mechanism of action of the compound. This will enable the development of more effective drugs based on Veralkamine. Furthermore, research is needed to optimize the synthesis of the compound and increase its yield. The potential applications of Veralkamine in the treatment of various diseases need to be explored further. Finally, the safety and toxicity of the compound need to be evaluated to ensure its suitability for use as a drug.
Conclusion:
Veralkamine is a natural product that has attracted considerable attention from the scientific community due to its potential therapeutic applications. The compound has been found to exhibit various biological activities such as anti-inflammatory, anticancer, and antifungal properties. Veralkamine has been extensively studied, and its mechanism of action is believed to work through the inhibition of various enzymes and signaling pathways. However, further research is needed to fully understand the compound's mechanism of action and potential applications.
Métodos De Síntesis
Veralkamine can be synthesized through various methods, including extraction from natural sources, chemical synthesis, and semi-synthesis. The most commonly used method is the extraction of the compound from the marine sponge Verongula rigida. However, the yield of the compound is low, and the process is time-consuming. Chemical synthesis and semi-synthesis are alternative methods that have been developed to overcome these limitations.
Aplicaciones Científicas De Investigación
Veralkamine has been extensively studied for its various biological activities. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. The compound has also been shown to have anticancer properties by inducing apoptosis in cancer cells. Furthermore, Veralkamine has antifungal properties and has been found to inhibit the growth of various fungi.
Propiedades
Número CAS |
17155-31-6 |
|---|---|
Nombre del producto |
Veralkamine |
Fórmula molecular |
C27H43NO2 |
Peso molecular |
413.6 g/mol |
Nombre IUPAC |
(3S,8R,9S,10R,14S,16S,17S)-10,17-dimethyl-17-[(1S)-1-[(2S,5S)-5-methylpiperidin-2-yl]ethyl]-2,3,4,7,8,9,11,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,16-diol |
InChI |
InChI=1S/C27H43NO2/c1-16-5-10-24(28-15-16)17(2)27(4)23-9-8-22-20(21(23)14-25(27)30)7-6-18-13-19(29)11-12-26(18,22)3/h6,9,16-17,19-22,24-25,28-30H,5,7-8,10-15H2,1-4H3/t16-,17+,19-,20-,21-,22-,24-,25-,26-,27-/m0/s1 |
Clave InChI |
DMLNDBOUFBIGIL-YEJULBKSSA-N |
SMILES isomérico |
C[C@H]1CC[C@H](NC1)[C@@H](C)[C@@]2([C@H](C[C@@H]3C2=CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O)C)O)C |
SMILES |
CC1CCC(NC1)C(C)C2(C(CC3C2=CCC4C3CC=C5C4(CCC(C5)O)C)O)C |
SMILES canónico |
CC1CCC(NC1)C(C)C2(C(CC3C2=CCC4C3CC=C5C4(CCC(C5)O)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



